molecular formula C16H13NO3 B15065560 1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid CAS No. 1349716-48-8

1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid

Cat. No.: B15065560
CAS No.: 1349716-48-8
M. Wt: 267.28 g/mol
InChI Key: FLTWCIMWLVUHCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid is an organic compound that belongs to the class of indole derivatives. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a hydroxymethyl group attached to the phenyl ring and a carboxylic acid group attached to the indole ring, making it a unique and versatile molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid typically involves the following steps:

    Hydroxymethylation of Phenyl Ring: The phenyl ring is hydroxymethylated using formaldehyde and a base such as sodium hydroxide. This reaction introduces the hydroxymethyl group to the phenyl ring.

    Formation of Indole Ring: The hydroxymethylated phenyl compound is then subjected to Fischer indole synthesis, where it reacts with phenylhydrazine under acidic conditions to form the indole ring.

    Carboxylation: The final step involves the introduction of the carboxylic acid group to the indole ring. This can be achieved through various methods, including the use of carbon dioxide under high pressure or the reaction with a carboxylating agent.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde using reducing agents like lithium aluminum hydride.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products:

    Oxidation: Conversion of the hydroxymethyl group to a carboxyl group.

    Reduction: Conversion of the carboxylic acid group to an alcohol.

    Substitution: Introduction of nitro, halogen, or sulfonyl groups to the indole ring.

Scientific Research Applications

1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to specific biological effects.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

  • 1-(2-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid
  • 1-(4-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid
  • 1-(3-(Methoxymethyl)phenyl)-1H-indole-5-carboxylic acid

Uniqueness: 1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid is unique due to the specific positioning of the hydroxymethyl group on the phenyl ring and the carboxylic acid group on the indole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

1349716-48-8

Molecular Formula

C16H13NO3

Molecular Weight

267.28 g/mol

IUPAC Name

1-[3-(hydroxymethyl)phenyl]indole-5-carboxylic acid

InChI

InChI=1S/C16H13NO3/c18-10-11-2-1-3-14(8-11)17-7-6-12-9-13(16(19)20)4-5-15(12)17/h1-9,18H,10H2,(H,19,20)

InChI Key

FLTWCIMWLVUHCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC3=C2C=CC(=C3)C(=O)O)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.